Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate
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Overview
Description
“Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate” is a chemical compound with the CAS Number: 1820613-80-6 . It has a molecular weight of 239.23 and its IUPAC name is methyl 5-nitro-6-(propylamino)nicotinate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13N3O4/c1-3-4-11-9-8(13(15)16)5-7(6-12-9)10(14)17-2/h5-6H,3-4H2,1-2H3, (H,11,12) . This indicates that the compound has a pyridine ring with a nitro group at the 5-position, a propylamino group at the 6-position, and a carboxylate group at the 3-position.Physical and Chemical Properties Analysis
The compound has a molecular weight of 239.23 . Other physical and chemical properties such as boiling point, melting point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Synthesis and Antihypertensive Activity
The compound Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate and its derivatives have been explored for their synthesis methods and potential antihypertensive activities. A significant study by Finch et al. (1978) detailed the synthesis of various substituted 5-amino-2-pyridinecarboxylic acids, including methods involving reductive alkylation and hydrolysis steps. Among the synthesized compounds, several showed potent antihypertensive effects in animal models, suggesting a potential application in developing antihypertensive drugs. However, the compound designated for preclinical toxicity evaluation was eventually not pursued clinically due to toxicological findings (Finch, Campbell, Gemenden, & Povalski, 1978).
Organocatalytic Applications
Research by Ishihara, Niwa, and Kosugi (2008) demonstrated the effective use of zwitterionic salts, derived from reactions involving pyridine derivatives, as organocatalysts for transesterification processes. These salts showed significant efficiency in catalyzing the transesterification of methyl carboxylates and alcohols, highlighting a novel application of pyridine derivatives in organic synthesis (Ishihara, Niwa, & Kosugi, 2008).
Antineoplastic and Cytotoxic Activities
Liu et al. (1996) synthesized 3- and 5-alkylamino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, evaluating their inhibitory effects on CDP reductase activity, in vitro cytotoxicity, and in vivo antineoplastic activity. The study identified several compounds with significant biological activity, highlighting the potential of these derivatives in cancer treatment (Liu, Lin, Cory, Cory, & Sartorelli, 1996).
Solvent Polarity Effects on Intramolecular Transfers
A study by Szemik-Hojniak et al. (2012) on 2-alkylamino-4-nitro-5-methyl pyridine N-oxides, including derivatives similar to the subject compound, explored the impact of solvent polarity on intramolecular proton and electron transfer. This research provided insights into the electronic and structural dynamics of pyridine derivatives, contributing to the understanding of their behavior in different solvents (Szemik-Hojniak, Wiśniewski, Deperasińska, Makarewicz, Jerzykiewicz, Puszko, Erez, & Huppert, 2012).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-3-4-11-9-8(13(15)16)5-7(6-12-9)10(14)17-2/h5-6H,3-4H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCVJPWYAKLCNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=N1)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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